molecular formula C14H15N5OS B7101295 N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide

N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide

Cat. No.: B7101295
M. Wt: 301.37 g/mol
InChI Key: OSMHZZPHIDUQMU-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiadiazole moiety, which is known for its electron-accepting properties, and a pyrazole ring, which is a common scaffold in medicinal chemistry.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-3-19-12(7-9(2)16-19)14(20)15-8-10-5-4-6-11-13(10)18-21-17-11/h4-7H,3,8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMHZZPHIDUQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NCC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the benzothiadiazole intermediate, followed by its coupling with a pyrazole derivative The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM)

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzothiadiazole can be reduced to amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiadiazole moiety typically yields sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with electronic properties.

    Biology: The compound is studied for its potential as a fluorescent probe due to the benzothiadiazole moiety, which can exhibit strong fluorescence.

    Industry: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electron-accepting properties.

Mechanism of Action

The mechanism by which N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The benzothiadiazole moiety can participate in electron transfer processes, making it useful in applications requiring electron-accepting capabilities. The pyrazole ring can interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler compound with similar electron-accepting properties.

    4-bromo-2,1,3-benzothiadiazole: A derivative with a bromine substituent, used in similar applications.

    7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde:

Uniqueness

N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide is unique due to the combination of the benzothiadiazole and pyrazole moieties, which confer both electron-accepting properties and biological activity. This dual functionality makes it a versatile compound for various scientific and industrial applications.

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